molecular formula C12H20N2O B5458115 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one

Katalognummer B5458115
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: ALRFLXQDPNYNCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one, also known as TDB or TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a key role in the innate immune response. TLR4 is a transmembrane receptor that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and triggers an inflammatory response. TLR4 signaling has been implicated in a wide range of diseases, including sepsis, atherosclerosis, and cancer. TDB has been shown to inhibit TLR4 signaling in vitro and in vivo, making it a promising candidate for the development of novel therapeutics.

Wirkmechanismus

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one exerts its inhibitory effects on TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of the adaptor protein MyD88. This prevents the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the transcriptional regulation of pro-inflammatory cytokines. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the NLRP3 inflammasome by preventing the activation of caspase-1, which is involved in the processing and secretion of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on TLR4 signaling and the NLRP3 inflammasome, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the production of reactive oxygen species (ROS) and the expression of inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and have been implicated in the development and progression of several different types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one is its specificity for TLR4 signaling and the NLRP3 inflammasome. This makes it a valuable tool for studying the role of these pathways in various disease models. However, one of the limitations of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one is its relatively low potency, which can make it difficult to achieve complete inhibition of TLR4 signaling in some experimental systems. In addition, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.

Zukünftige Richtungen

There are several potential future directions for research on 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one. One area of interest is the development of more potent and selective inhibitors of TLR4 signaling and the NLRP3 inflammasome. Another area of interest is the exploration of the potential therapeutic applications of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one in various diseases, including sepsis, atherosclerosis, and cancer. Finally, the development of more efficient synthesis methods for 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one could help to facilitate its use in future research.

Synthesemethoden

The synthesis of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been described in several publications. One of the most commonly used methods involves the condensation of tert-butyl acetoacetate with 2,4-pentanedione in the presence of ammonium acetate and acetic acid to yield 3-tert-butyl-4-hydroxy-2-pentanone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one. The overall yield of this synthesis is typically around 30%.

Wissenschaftliche Forschungsanwendungen

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been extensively studied for its potential therapeutic applications in a wide range of diseases. In preclinical studies, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition to its inhibitory effects on TLR4 signaling, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, which is involved in the initiation of the inflammatory response. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the growth and metastasis of several different types of cancer cells, including breast, lung, and colon cancer cells.

Eigenschaften

IUPAC Name

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2,3)14-9-13-12(10(14)15)7-5-4-6-8-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRFLXQDPNYNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2(C1=O)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.